molecular formula C19H22N2S B11406885 5-methyl-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole

5-methyl-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole

Cat. No.: B11406885
M. Wt: 310.5 g/mol
InChI Key: BCFOIEIEJAGGLV-UHFFFAOYSA-N
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Description

5-methyl-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 5-methyl-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core .

Chemical Reactions Analysis

5-methyl-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzimidazole core or the benzyl group.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise in biological assays for its antimicrobial and anticancer activities.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of new anticancer agents.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfanyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

5-methyl-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

The unique substitution pattern of this compound distinguishes it from these compounds, potentially offering different pharmacological profiles and applications.

Properties

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

6-methyl-2-[(2,3,5,6-tetramethylphenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2S/c1-11-6-7-17-18(8-11)21-19(20-17)22-10-16-14(4)12(2)9-13(3)15(16)5/h6-9H,10H2,1-5H3,(H,20,21)

InChI Key

BCFOIEIEJAGGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(C(=CC(=C3C)C)C)C

Origin of Product

United States

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